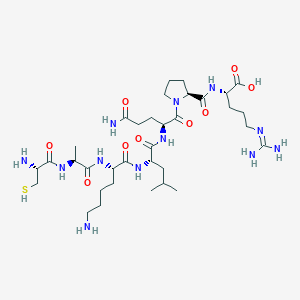
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a complex peptide composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-Arginine is known for its role in nitric oxide production, which is essential for various physiological processes, including vasodilation and immune response . The other amino acids, such as L-cysteinyl, L-alanyl, L-lysyl, L-leucyl, L-glutaminyl, and L-prolyl, contribute to the peptide’s stability, solubility, and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds upon oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
科学研究应用
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Protein Interactions: The peptide can interact with other proteins, influencing cellular signaling pathways and biological processes.
Immune Modulation: The peptide may enhance the activity of immune cells, contributing to improved immune response.
相似化合物的比较
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can be compared with other similar peptides:
L-Arginine, L-alanyl-L-glutamine: This dipeptide is known for its role in enhancing immune function and promoting gut health.
L-Arginine, L-lysyl-L-glutamine: This peptide is studied for its potential in improving muscle recovery and performance.
Uniqueness
The unique combination of amino acids in L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- provides it with distinct biological activities and potential therapeutic applications. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.
属性
CAS 编号 |
652144-32-6 |
|---|---|
分子式 |
C34H62N12O9S |
分子量 |
815.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H62N12O9S/c1-18(2)16-24(45-29(50)21(8-4-5-13-35)42-27(48)19(3)41-28(49)20(36)17-56)30(51)43-22(11-12-26(37)47)32(53)46-15-7-10-25(46)31(52)44-23(33(54)55)9-6-14-40-34(38)39/h18-25,56H,4-17,35-36H2,1-3H3,(H2,37,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
RPOJFZZKCGOBNY-HUVRVWIJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

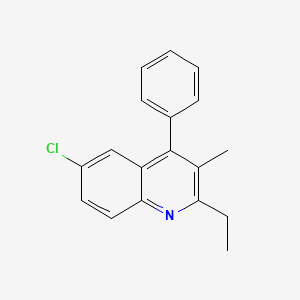
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
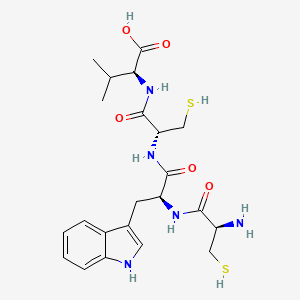
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
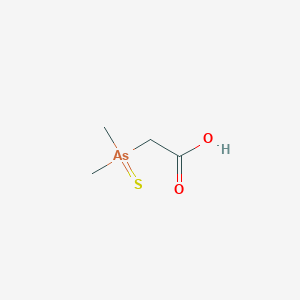

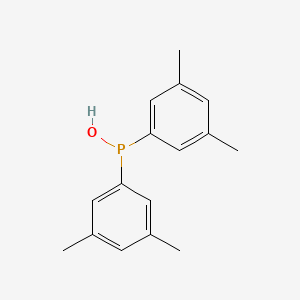

![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
